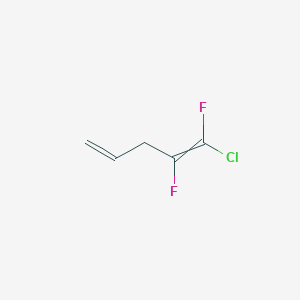

1-Chloro-1,2-difluoropenta-1,4-diene

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Chloro-1,2-difluoropenta-1,4-diene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the halogenation of a suitable diene precursor. For instance, the reaction of 1,4-pentadiene with chlorine and fluorine sources under controlled conditions can yield this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-Chloro-1,2-difluoropenta-1,4-diene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide and potassium fluoride.

Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2).

Oxidation and Reduction Reactions: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. .

Applications De Recherche Scientifique

1-Chloro-1,2-difluoropenta-1,4-diene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated dienes and their reactivity.

Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mécanisme D'action

The mechanism of action of 1-Chloro-1,2-difluoropenta-1,4-diene involves its interaction with molecular targets through its reactive double bonds and halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological systems .

Comparaison Avec Des Composés Similaires

1-Chloro-1,2-difluoropenta-1,4-diene can be compared with other halogenated dienes, such as:

1-Chloro-1,2-difluorobutadiene: Similar in structure but with a shorter carbon chain.

1-Bromo-1,2-difluoropenta-1,4-diene: Similar but with bromine instead of chlorine.

1-Chloro-1,2-difluorohexadiene: Similar but with a longer carbon chain.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms on a five-carbon diene structure, which imparts distinct chemical properties and reactivity .

Activité Biologique

1-Chloro-1,2-difluoropenta-1,4-diene (CAS Number: 1730-23-0) is a halogenated diene compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHClF. Its structure features a conjugated diene system with halogen substituents that contribute to its reactivity. The presence of chlorine and fluorine atoms enhances its electrophilic character, making it a candidate for various chemical reactions, including nucleophilic substitutions and addition reactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in cellular functions and biochemical pathways. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Formation of Adducts : The compound can react with thiols or amines in proteins, potentially disrupting normal protein function.

- Modulation of Signaling Pathways : By interacting with key biomolecules, it may influence signaling cascades involved in cellular responses.

In Vitro Studies

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance:

- Case Study 1 : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary data suggest that high doses may lead to respiratory distress in animal models. Observations include:

- Case Study 2 : Inhalation studies on rats indicated that exposure to high concentrations resulted in respiratory irritation but no significant chronic toxic effects were noted over extended periods.

Toxicological Profile

The toxicological profile of this compound is characterized by:

- Acute Toxicity : Low inhalation toxicity observed in animal studies.

- Genotoxicity : Current data suggest it is not expected to cause genetic mutations based on available test results.

- Carcinogenicity : No significant carcinogenic effects have been reported in long-term studies involving animal models.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other halogenated dienes:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Chloro-1,2-difluorobutadiene | Shorter carbon chain | Limited cytotoxicity |

| 1-Bromo-1,2-difluoropenta-1,4-diene | Bromine instead of chlorine | Higher cytotoxic potential |

| 1-Chloro-1,2-difluorohexadiene | Longer carbon chain | Enhanced reactivity |

Propriétés

IUPAC Name |

1-chloro-1,2-difluoropenta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVLBCKCKFFSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=C(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395408 | |

| Record name | 1-chloro-1,2-difluoropenta-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-23-0 | |

| Record name | 1-Chloro-1,2-difluoro-1,4-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-1,2-difluoropenta-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.